6-Methoxy-2-naphthalenebutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxynaphthalen-2-yl)butanoic acid is a chemical compound known for its potent and selective inhibition of aldo-keto reductase 1C3. This compound is structurally related to naproxen, a well-known nonsteroidal anti-inflammatory drug, but with modifications that enhance its selectivity and potency .
Preparation Methods
The synthesis of 4-(6-methoxynaphthalen-2-yl)butanoic acid involves the modification of naproxen analogues. One common synthetic route includes the replacement of the methyl group in naproxen with an ethyl group. This modification is achieved through a series of chemical reactions, including esterification and hydrolysis . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-(6-Methoxynaphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Scientific Research Applications
4-(6-Methoxynaphthalen-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a selective inhibitor in studies involving aldo-keto reductase enzymes.
Biology: The compound is utilized in research on enzyme inhibition and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(6-methoxynaphthalen-2-yl)butanoic acid involves its selective inhibition of aldo-keto reductase 1C3. This enzyme is responsible for converting androgens into their active forms, such as testosterone and dihydrotestosterone. By inhibiting this enzyme, the compound reduces the production of these androgens, which is particularly beneficial in treating conditions like castration-resistant prostate cancer .
Comparison with Similar Compounds
4-(6-Methoxynaphthalen-2-yl)butanoic acid is unique due to its high selectivity and potency as an aldo-keto reductase 1C3 inhibitor. Similar compounds include:
Naproxen: A nonsteroidal anti-inflammatory drug with a similar structure but less selectivity for aldo-keto reductase 1C3.
These comparisons highlight the uniqueness of 4-(6-methoxynaphthalen-2-yl)butanoic acid in terms of its selectivity and potential therapeutic applications.
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-18-14-8-7-12-9-11(3-2-4-15(16)17)5-6-13(12)10-14/h5-10H,2-4H2,1H3,(H,16,17) |
InChI Key |
ZAFFQWORHMTBQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.